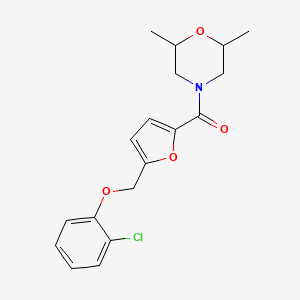

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone: is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and a morpholino group, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenoxy group, and the attachment of the morpholino group. One common synthetic route involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.

Attachment of the morpholino group: This can be accomplished through a nucleophilic substitution reaction where the morpholine reacts with an appropriate electrophile.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

Substitution: The morpholino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structural motifs to (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone exhibit significant anticancer properties. For instance, derivatives of furan and morpholine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain furan derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the furan moiety can enhance biological activity .

Antimicrobial Properties

The compound's chlorophenoxy group suggests potential antimicrobial activity. Chlorophenoxy compounds have been widely studied for their antibacterial and antifungal properties. Research has shown that similar compounds can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death .

Enzyme Inhibition

The morpholino component is known for its role in enzyme inhibition. Studies have highlighted the effectiveness of morpholine derivatives in inhibiting specific kinases involved in cancer progression. The incorporation of this moiety into the compound may enhance its ability to act as a kinase inhibitor, offering a pathway for developing targeted cancer therapies .

Herbicide Development

Compounds containing chlorophenoxy groups are often explored as herbicides due to their ability to mimic plant hormones (auxins). Research has indicated that such compounds can effectively control weed growth while minimizing damage to crops. The structural characteristics of this compound may allow it to function as a selective herbicide, targeting specific weed species without harming desirable plants .

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions can lead to the development of novel polymers with tailored properties for applications in coatings, adhesives, and composites .

Case Studies

Mécanisme D'action

The mechanism of action of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparaison Avec Des Composés Similaires

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone can be compared with other similar compounds, such as:

(5-(4-Chlorophenyl)furan-2-yl)(4-methoxyphenyl)methanone: This compound has a similar structure but differs in the substitution pattern on the furan ring and the phenyl group.

(5-(2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone: This compound has a similar structure but differs in the substitution pattern on the furan ring and the morpholino group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone represents a unique structure that integrates elements from both furan and chlorophenoxy moieties. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a furan ring substituted with a chlorophenoxy group and a morpholino moiety, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The following sections detail specific activities observed in studies involving derivatives of this compound.

Antitumor Activity

-

Mechanism of Action :

- The compound's antitumor effects are primarily attributed to its ability to induce apoptosis in cancer cells. This process is facilitated through the disruption of mitochondrial function and increased reactive oxygen species (ROS) production, leading to cell death .

- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The IC50 values for these lines have been reported to be comparable or superior to established chemotherapeutics like Doxorubicin .

- Case Studies :

Antimicrobial Activity

In addition to antitumor properties, the compound may also possess antimicrobial capabilities. Compounds with chlorophenoxy groups have been noted for their antimicrobial effects, particularly against Gram-positive bacteria. Further investigation into the specific antimicrobial spectrum of this compound is warranted.

Data Tables

The following table summarizes the biological activities and IC50 values for various derivatives related to this compound:

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis via ROS |

| Compound B | HeLa | 15 | DNA damage |

| Compound C | HuTu 80 | 12 | Mitochondrial disruption |

Research Findings

- Cytotoxicity Studies :

- Selectivity Index :

-

Future Directions :

- Ongoing research should focus on optimizing the structure for enhanced selectivity and reduced toxicity towards normal cells. The balance between efficacy against tumor cells and safety profiles remains a critical area for future exploration.

Propriétés

IUPAC Name |

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-12-9-20(10-13(2)23-12)18(21)17-8-7-14(24-17)11-22-16-6-4-3-5-15(16)19/h3-8,12-13H,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJJQDYHQWQBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.